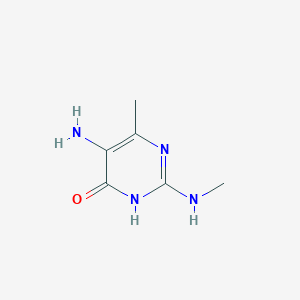
3,3-Bis(2,4,6-trimethylphenyl)-2-benzofuran-1(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimesitylisobenzofuran-1(3H)-one is a chemical compound belonging to the class of isobenzofurans It is characterized by the presence of two mesityl groups attached to the isobenzofuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimesitylisobenzofuran-1(3H)-one typically involves the reaction of mesityl-substituted precursors with appropriate reagents under controlled conditions. One common method involves the cyclization of mesityl-substituted phthalic anhydride derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 3,3-Dimesitylisobenzofuran-1(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimesitylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
3,3-Dimesitylisobenzofuran-1(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 3,3-Dimesitylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, influencing various biochemical pathways. Its mesityl groups may enhance its stability and reactivity, allowing it to participate in a range of chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-1H-isobenzofuran: A structurally related compound with similar reactivity but different substituents.
Benzofuran: A simpler analog without the mesityl groups, exhibiting different chemical properties.
Dibenzofuran: An analog with an additional fused benzene ring, leading to different applications and reactivity.
Uniqueness
3,3-Dimesitylisobenzofuran-1(3H)-one is unique due to its mesityl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
6946-20-9 |
|---|---|
Formule moléculaire |
C26H26O2 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
3,3-bis(2,4,6-trimethylphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C26H26O2/c1-15-11-17(3)23(18(4)12-15)26(24-19(5)13-16(2)14-20(24)6)22-10-8-7-9-21(22)25(27)28-26/h7-14H,1-6H3 |
Clé InChI |
DTKYYOKNNHOKNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


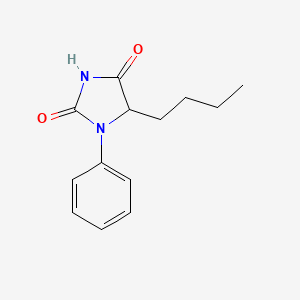
![4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12908224.png)
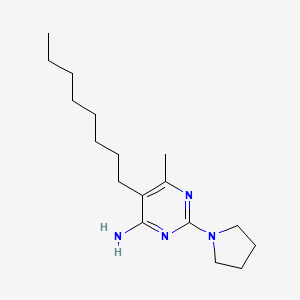
![3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12908237.png)
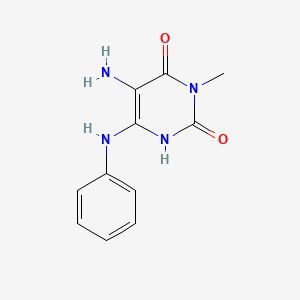
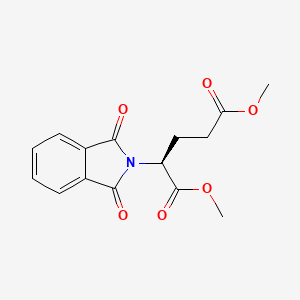
![2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethan-1-ol](/img/structure/B12908260.png)
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908266.png)

![2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol](/img/structure/B12908285.png)
![2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12908290.png)
![3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12908292.png)
![4-Methyl-N~3~-[4-(pyrazin-2-yl)pyrimidin-2-yl]benzene-1,3-diamine](/img/structure/B12908298.png)
